molecular formula C12H21NO4 B115754 1-Boc-piperidin-4-ylacetic acid CAS No. 157688-46-5

1-Boc-piperidin-4-ylacetic acid

Cat. No. B115754
M. Wt: 243.3 g/mol
InChI Key: ZXFLMSIMHISJFV-UHFFFAOYSA-N
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Description

“1-Boc-piperidin-4-ylacetic acid” is a chemical compound with the molecular formula C12H20NO4 . It is a crystalline powder that is white to off-white in color . This compound is part of the piperidines class of organic compounds .


Molecular Structure Analysis

The IUPAC name for this compound is 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetate . The molecular weight of the compound is 243.3000 g/mol . The SMILES representation of the compound is CC©©OC(=O)N1CCC(CC([O-])=O)CC1 .


Physical And Chemical Properties Analysis

“1-Boc-piperidin-4-ylacetic acid” appears as a crystalline powder that is white to off-white in color . It has a melting point range of 96°C to 102°C . The compound conforms to the infrared spectrum .

Scientific Research Applications

  • Therapeutic Applications in Behavioral Studies

    • 1-Boc-piperidine-4-carboxaldehyde, a derivative of 1-Boc-piperidin-4-ylacetic acid, shows potential in reducing binge-eating behavior and exhibiting anxiolytic effects in rats. This indicates possible applications in addressing eating disorders and anxiety-related conditions (Guzmán-Rodríguez et al., 2021).
  • Chemical Synthesis and Reactivity

    • The compound has been used in the enantioselective deprotonation process, particularly in studies involving asymmetric deprotonation and lithiation-substitution, highlighting its utility in stereochemical control in organic synthesis (Bailey et al., 2002).
    • Its derivatives have been involved in the synthesis of 4-trifluoromethyl-2-quinolinones, demonstrating its use in the development of complex organic compounds (Leroux et al., 2006).
  • Structural and Molecular Studies

    • Studies on the molecular structure and spectroscopic properties of 1-Boc-piperidin-4-ylacetic acid derivatives have been conducted, which are crucial for understanding the chemical behavior and potential applications in pharmaceutical chemistry (Janani et al., 2020).
    • The compound's role in the synthesis of specific muscarinic agonists has been explored, indicating its significance in medicinal chemistry for developing targeted therapies (Ashwood et al., 1995).
  • Catalytic and Synthetic Applications

    • It has been used in palladium-catalyzed C5(sp3)-H arylation processes, showing its versatility in catalytic reactions for synthesizing complex molecules (Van Steijvoort et al., 2016).
    • Research on orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, synthesized from 1-Boc-piperidin-4-ylacetic acid, highlights its use in the development of important building blocks in drug discovery (Košak et al., 2014).
  • Potential in Corrosion Inhibition

    • Piperidin-1-yl-phosphonic acid, a related compound, has been identified as an effective inhibitor for iron corrosion in certain conditions, suggesting possible industrial applications of 1-Boc-piperidin-4-ylacetic acid derivatives in material science (Amar et al., 2006).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes in contact with the skin, wash with plenty of soap and water. Protective gloves, clothing, and eye/face protection should be worn. If it gets in the eyes, rinse cautiously with water for several minutes .

Future Directions

Piperidines, including “1-Boc-piperidin-4-ylacetic acid”, are significant in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFLMSIMHISJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363715
Record name [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-piperidin-4-ylacetic acid

CAS RN

157688-46-5
Record name [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-BOC-Piperidin-4-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The compound (5.28 g) obtained in the above (1) is dissolved in methanol (32 ml), and thereto is added 1N aqueous sodium hydroxide solution (23.4 ml), and the mixture is stirred at room temperature for three hours. The reaction mixture is diluted with water, and the pH value thereof is adjusted to pH 2 with 1N hydrochloric acid, and extracted three time with ethyl acetate. The extract is washed twice with a saturated brine, and dried over anhydrous magnesium sulfate. The desiccant is removed by filtration, and the filtrate is concentrated under reduced pressure to give the title compound (5.18 g).
[Compound]
Name
compound
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5.28 g
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reactant
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23.4 mL
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32 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Inoue, Y Yamane, S Tsukamoto, H Azuma… - Bioorganic & Medicinal …, 2021 - Elsevier
… To the reaction mixture was added 1-Boc-piperidin-4-ylacetic acid (1.33 g, 5.45 mmol) at room temperature, and stirred at room temperature for 30 min. The precipitate was filtered off …
Number of citations: 5 www.sciencedirect.com

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